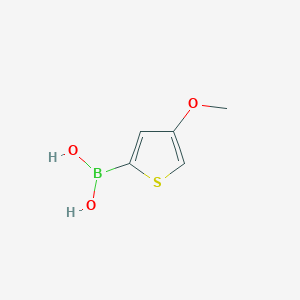

(4-Methoxythiophen-2-yl)boronic acid

Description

Properties

IUPAC Name |

(4-methoxythiophen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO3S/c1-9-4-2-5(6(7)8)10-3-4/h2-3,7-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAGIWSIHSSBRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CS1)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Polymerization Studies and Advanced Materials Science Applications of Thiophene Boronic Acids

(4-Methoxythiophen-2-yl)boronic acid belongs to the versatile class of thiophene (B33073) boronic acids, which serve as crucial building blocks in the synthesis of advanced functional materials. These compounds are particularly significant in the development of conjugated polymers and stimuli-responsive systems due to the unique electronic properties of the thiophene ring and the reactive nature of the boronic acid group.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Methoxythiophen 2 Yl Boronic Acid Compounds and Derivatives

Structural Elucidation Techniques

Structural elucidation relies on a combination of methods that provide detailed information about the connectivity of atoms, molecular weight, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (4-Methoxythiophen-2-yl)boronic acid in solution. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ¹¹B NMR spectra provide unambiguous evidence of the molecular framework.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms within the molecule. For this compound, characteristic signals are expected for the two protons on the thiophene (B33073) ring, the methoxy (B1213986) group protons, and the hydroxyl protons of the boronic acid group. The chemical shifts (δ) and coupling constants (J) of the thiophene protons provide definitive information about their relative positions (ortho, meta, para) on the ring. The methoxy group typically appears as a sharp singlet, while the boronic acid protons often present as a broad singlet, the position of which can be solvent-dependent. For a related compound, 4-methoxy-2-methylphenylboronic acid, the aromatic protons appear in the range of δ 6.6-7.8 ppm, and the methoxy protons are observed around δ 3.74 ppm in DMSO-d6. unibo.it

¹³C NMR: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum will show resonances for the four carbons of the thiophene ring, the methoxy carbon, and, characteristically, the carbon atom directly bonded to the boron atom. This C-B signal is often broad due to the quadrupolar relaxation of the boron nucleus and may sometimes be difficult to observe. nih.gov For comparison, the carbon signals for 4-methoxy-2-methylphenylboronic acid in DMSO-d6 appear at δ 160.0, 144.0, 135.5, 116.4, 115.1, 109.9 (aromatic and C-B), 54.8 (methoxy), and 22.4 (methyl) ppm. unibo.it

¹¹B NMR: As a boron-containing compound, ¹¹B NMR is an indispensable tool for direct observation of the boron atom's chemical environment. The chemical shift of the boron nucleus is highly sensitive to its coordination state and substituents. For tricoordinate arylboronic acids like this compound, a single, often broad, resonance is expected. The typical chemical shift range for arylboronic acids is between δ 27 and 33 ppm (relative to BF₃·OEt₂). sdsu.edu The formation of boronate esters or complexes with Lewis bases results in a significant upfield shift, indicative of a change from a trigonal planar (sp²) to a tetrahedral (sp³) boron center.

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 4-Methoxy-2-methylphenylboronic acid | ¹H | DMSO-d6 | 7.73 (s, 1H), 7.43–7.36 (m, 1H), 6.65 (s, 2H), 6.64 (s, 1H), 3.74 (s, 3H, OCH₃) |

| ¹³C | DMSO-d6 | 160.0, 144.0, 135.5, 116.4, 115.1, 109.9, 54.8 (OCH₃), 22.4 | |

| Phenylboronic Acid–Citrate Complex | ¹H | DMSO-d6 | 11.60 (s, 3H), 7.52–7.38 (m, 2H), 7.27–7.10 (m, 3H), 2.71 (d, 2H), 2.60 (d, 2H) |

| ¹¹B | DMSO-d6 | 8.66 |

Mass Spectrometry (e.g., MALDI TOF, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique separates the compound from a mixture before it enters the mass spectrometer. For this compound, electrospray ionization (ESI) is a common method. In positive ion mode, the protonated molecule [M+H]⁺ would be expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ could be observed.

MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): MALDI is particularly useful for analyzing molecules that are difficult to ionize. Boronic acids can sometimes be challenging to analyze directly via MS due to their tendency to dehydrate or form cyclic anhydrides (boroxines) in the gas phase. This can lead to the observation of ions corresponding to [M-H₂O+H]⁺ or trimeric species [M₃O₃+H]⁺. Derivatization with diols can form stable boronate esters, simplifying analysis.

For this compound (C₅H₇BO₃S, Molecular Weight: 157.98 g/mol ), the expected m/z values in HRMS would be very close to the calculated exact mass for its corresponding ions.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a pure sample. researchgate.net The results are then compared with the theoretical values calculated from the molecular formula. For a new compound, a close match between the found and calculated values (typically within ±0.4%) is considered strong evidence of its purity and elemental composition. nih.gov

For this compound, with the molecular formula C₅H₇BO₃S, the theoretical elemental composition is calculated as follows:

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 5 | 60.055 | 38.02% |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 4.47% |

| Boron (B) | 10.81 | 1 | 10.81 | 6.84% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 30.38% |

| Sulfur (S) | 32.06 | 1 | 32.06 | 20.29% |

| Total | 157.978 | 100.00% |

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structures

X-ray diffraction techniques are powerful for investigating the atomic and molecular structure of a compound in the solid state.

Single Crystal X-ray Diffraction: This technique provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. Arylboronic acids frequently form hydrogen-bonded dimers in the solid state, where two molecules are linked through their boronic acid groups. For example, in the crystal structure of 4-(methoxycarbonyl)phenylboronic acid, molecules are linked via pairs of O-H⋯O hydrogen bonds, forming inversion dimers. nih.gov A similar arrangement would be anticipated for this compound. Analysis would yield detailed crystallographic data such as the unit cell dimensions, space group, and atomic coordinates.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline materials. It is valuable for identifying the crystalline phase of a bulk sample, assessing its purity, and detecting the presence of different polymorphs. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for the crystalline solid.

| Parameter | Value |

|---|---|

| Chemical formula | C₈H₉BO₄ |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a, b, c (Å) | 7.4082 (10), 11.2015 (14), 10.3860 (13) |

| α, β, γ (°) | 90, 101.458 (4), 90 |

| Volume (ų) | 844.0 (2) |

| Z (molecules/unit cell) | 4 |

Spectroscopic and Electrochemical Investigations

These methods probe the electronic properties of the molecule, providing insights into conjugation and energy levels.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound and its derivatives. These methods provide detailed information about the molecular vibrations, allowing for the identification of key functional groups and confirmation of the compound's structure.

In the FTIR spectrum of a compound like this compound, characteristic absorption bands are expected. The boronic acid group [-B(OH)₂] gives rise to a strong and broad O-H stretching band, typically observed in the 3200-3600 cm⁻¹ region, indicative of hydrogen bonding. The B-O stretching vibration is expected to appear around 1350 cm⁻¹.

The thiophene ring exhibits several characteristic vibrations. C-H stretching bands for heteroaromatic rings are typically found in the 3000-3100 cm⁻¹ region. mdpi.com The aromatic C=C ring stretching vibrations generally occur in the 1350-1600 cm⁻¹ range. mdpi.com Furthermore, C-H in-plane bending modes for thiophenes are assigned to the 1000-1300 cm⁻¹ range, while C-H out-of-plane bending vibrations are found between 750-1000 cm⁻¹. mdpi.com The C-S stretching mode within the thiophene ring can be identified in the 600-860 cm⁻¹ region. mdpi.com

The methoxy group (-OCH₃) introduces its own distinct vibrational signatures. The asymmetric and symmetric C-H stretching vibrations of the methyl group are typically located around 2950 cm⁻¹ and 2850 cm⁻¹, respectively. The C-O-C stretching vibration, a key indicator of the ether linkage, is expected to produce a strong band in the 1000-1250 cm⁻¹ region.

Raman spectroscopy provides complementary information. While O-H stretching vibrations are often weak in Raman spectra, the aromatic ring vibrations of the thiophene moiety are usually strong and well-defined, making them easily identifiable. The symmetric ring stretching modes are particularly prominent. Raman is also sensitive to the C-S bond vibrations within the thiophene ring.

By combining data from both FTIR and Raman spectroscopy, a comprehensive vibrational profile of this compound can be established, confirming the presence of all constituent functional groups and providing insight into the molecular structure.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FTIR) | Typical Wavenumber (cm⁻¹) (Raman) |

| Boronic Acid (-B(OH)₂) | O-H Stretch | 3200-3600 (broad) | Weak |

| Boronic Acid (-B(OH)₂) | B-O Stretch | ~1350 | Variable |

| Thiophene Ring | C-H Stretch | 3000-3100 | 3000-3100 |

| Thiophene Ring | C=C Ring Stretch | 1350-1600 | 1350-1600 (strong) |

| Thiophene Ring | C-H In-plane Bend | 1000-1300 | 1000-1300 |

| Thiophene Ring | C-S Stretch | 600-860 | 600-860 |

| Methoxy Group (-OCH₃) | C-H Stretch | 2850-2950 | 2850-2950 |

| Methoxy Group (-OCH₃) | C-O-C Stretch | 1000-1250 | Variable |

Cyclic Voltammetry and Electrochemistry

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of this compound and, more significantly, the polymers derived from it. This analysis provides critical data on oxidation and reduction potentials, which are used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These parameters are essential for evaluating the potential of these materials in electronic applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The monomer this compound can be electropolymerized to form a conductive polymer film, poly(4-methoxythiophene-2,5-diyl), on an electrode surface. During a typical CV experiment, the potential is swept, and the resulting current is measured. The electropolymerization of thiophene monomers generally proceeds via the oxidation of the monomer to form a radical cation. researchgate.net These radical cations then couple, eliminating protons to form dimers, oligomers, and ultimately a polymer chain that deposits on the electrode. researchgate.net The presence of the electron-donating methoxy group on the thiophene ring is expected to lower the monomer's oxidation potential compared to unsubstituted thiophene, facilitating easier polymerization. nih.gov

For the resulting polymer, poly(4-methoxythiophene), the cyclic voltammogram reveals its electrochemical behavior. The onset of the oxidation peak (Eox, onset) is a key parameter used to calculate the HOMO energy level. A lower oxidation potential generally indicates a higher HOMO level, which is often desirable for hole-transporting materials in electronic devices. The electron-donating nature of the methoxy substituent raises the HOMO level of the polythiophene backbone, influencing its electronic properties. mdpi.com The polymer will exhibit a reversible or quasi-reversible redox process corresponding to its p-doping (oxidation) and dedoping (reduction). Upon oxidation, the polymer film often undergoes a distinct color change, a property known as electrochromism. dntb.gov.ua

The LUMO energy level can be estimated from the onset of the reduction peak (Ered, onset) or, if the reduction is not observed within the solvent window, it can be calculated by adding the optical bandgap (Eg, determined from UV-Vis spectroscopy) to the HOMO energy level. The electrochemical bandgap can also be estimated from the difference between the onset oxidation and reduction potentials.

Table 2: Electrochemical Properties of Methoxy-Substituted Polythiophene Derivatives

| Polymer/Derivative | Eox, onset (V vs. Fc/Fc⁺) | HOMO Level (eV) | Optical Bandgap (Eg) (eV) | LUMO Level (eV) (calculated) |

| Poly(3-methoxythiophene) | ~0.4 - 0.6 | ~-5.2 to -5.4 | ~2.0 - 2.2 | ~-3.0 to -3.4 |

| Methoxy-DPP Copolymers | ~0.7 - 0.9 | ~-5.5 to -5.7 | ~1.4 - 1.8 | ~-3.8 to -4.1 |

Note: Values are approximate and can vary based on specific polymer structure, solvent, electrolyte, and measurement conditions. Data is representative of methoxy-substituted polythiophenes. mdpi.com

Characterization of Polymeric and Material Properties

Thermogravimetric Analysis (TGA) for Thermal Stability

For polythiophene derivatives, TGA curves typically show a high thermal stability, with the onset of decomposition often occurring above 300°C or even 400°C. mdpi.comnih.gov The analysis usually reveals a decomposition temperature (Td), often defined as the temperature at which 5% or 10% weight loss occurs. This initial weight loss might be followed by one or more subsequent degradation steps at higher temperatures, corresponding to the breakdown of the polymer backbone. youtube.com

The introduction of a methoxy group is not expected to significantly compromise the thermal stability of the polythiophene backbone. Studies on related aromatic polymers with methoxy side chains have confirmed high thermal stability, with decomposition temperatures well above 400°C. mdpi.com The final residual mass at the end of the TGA experiment (e.g., at 800°C or 1000°C) can indicate the amount of char yield, providing further insight into the degradation mechanism. dntb.gov.ua A higher char yield is often associated with greater thermal stability. This robust thermal profile is essential for ensuring the longevity and reliability of organic electronic devices fabricated from these materials.

Table 3: TGA Data for Representative Polythiophene-based Materials

| Polymer Type | Onset Decomposition Temp (Td, 5% loss) (°C) | Atmosphere | Key Findings |

| Poly(3-alkylthiophene)s | 350 - 450 | Nitrogen | High thermal stability, suitable for device fabrication. |

| Polythiophene-pyrazoline derivatives | 320 - 590 | Air | Stability is highly dependent on the substituent groups. nih.gov |

| Methoxy-substituted PPM Copolymers | > 400 | Nitrogen | Methoxy side chains do not compromise the high thermal stability. mdpi.com |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers synthesized from this compound, for instance, via Suzuki polycondensation. lcms.cz This technique separates polymer molecules based on their hydrodynamic volume in solution. warwick.ac.uk Larger molecules elute faster from the chromatography column, while smaller molecules elute later.

The GPC analysis provides several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw/Mn. researchgate.net The Mn represents the average molecular weight calculated by counting the number of molecules of each size, while Mw is weighted by the mass of the molecules. The PDI is a measure of the breadth of the molecular weight distribution; a PDI value of 1.0 indicates a monodisperse sample where all polymer chains have the same length, while higher values signify a broader distribution. researchgate.net

For conjugated polymers like polythiophenes, the molecular weight is a critical parameter that significantly influences their physical, optical, and electronic properties. Higher molecular weights are often associated with improved film-forming capabilities, higher charge carrier mobility, and better device performance. The PDI provides insight into the control over the polymerization reaction. Living or controlled polymerization methods typically yield polymers with low PDI values (e.g., < 1.5), whereas step-growth polymerizations like Suzuki coupling can result in PDIs closer to 2.0. nih.gov Characterizing these parameters via GPC is therefore essential for correlating synthetic conditions with the final material properties and performance.

Table 4: Representative GPC Data for Poly(3-alkylthiophene)s

| Polymer | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Polymerization Method |

| P3BT | 84.2 | 118.7 | 1.41 | GRIM researchgate.net |

| P3HT | 106.0 | 231.0 | 2.18 | GRIM researchgate.net |

| P3DDT | 12.1 | 14.3 | 1.18 | GRIM researchgate.net |

| P3HT (controlled) | 15 - 70 | 20 - 100 | 1.3 - 1.6 | GRIM nih.gov |

Note: GRIM refers to Grignard Metathesis polymerization. Molecular weights and PDI are highly dependent on the specific reaction conditions.

Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) for Nanoparticle and Micelle Characterization

When copolymers incorporating this compound are designed as amphiphilic block copolymers, they can self-assemble in solution to form nanoscale structures such as micelles or nanoparticles. Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are complementary techniques essential for characterizing these assemblies. rsc.org

DLS, also known as Photon Correlation Spectroscopy (PCS), is used to determine the size distribution of particles suspended in a liquid. nih.gov It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. From these fluctuations, the hydrodynamic radius (Rh) of the particles can be calculated using the Stokes-Einstein equation. mdpi.com DLS provides an intensity-weighted average size and a polydispersity index (PDI) for the particle distribution in their solvated state. researchgate.net This technique is invaluable for assessing the average size and uniformity of self-assembled nanoparticles or micelles in their native solution environment. ssau.ru

TEM, on the other hand, provides direct visualization of the nanoparticles. thepattersonlab.com A beam of electrons is transmitted through an ultra-thin sample, and an image is formed from the interaction of the electrons with the sample. TEM allows for the direct measurement of particle size, shape, and morphology. researchgate.net For polymeric micelles, TEM can reveal their spherical shape and provide a number-weighted size distribution, which can be compared to the hydrodynamic size from DLS. mdpi.com Cryogenic TEM (cryo-TEM) is often employed to observe the structures in a vitrified, hydrated state, preserving their native morphology without the staining or drying artifacts that can occur with conventional TEM. fraunhofer.de Together, DLS and TEM provide a comprehensive characterization of the size, distribution, and morphology of nano-assemblies.

Table 5: Comparison of DLS and TEM for Nanoparticle Characterization

| Technique | Principle | Information Obtained | Sample State | Advantages |

| DLS | Measures fluctuations in scattered light from diffusing particles. nih.gov | Hydrodynamic diameter (Z-average), Polydispersity Index (PDI). researchgate.net | Suspension/Solution | Fast, non-invasive, provides information on solvated state. |

| TEM | Transmits an electron beam through a thin sample to form an image. thepattersonlab.com | Direct visualization of size, shape, and morphology; number-weighted size distribution. researchgate.net | Dried or Vitrified (Cryo-TEM) | High resolution, provides direct morphological information. |

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface morphology and topography of films and materials produced from polymers of this compound. SEM works by scanning a focused beam of electrons over a sample's surface to create an image. The signals detected are derived from interactions between the electron beam and the atoms at or near the surface of the sample, providing detailed information about the surface texture and structure. nih.gov

The morphology of the active layer in an organic electronic device is critical to its performance. A smooth, uniform, and well-ordered surface is generally required for efficient charge transport and to ensure good interfacial contact with other layers in the device. SEM analysis is therefore an indispensable tool for optimizing film deposition processes and for understanding the structure-property relationships in materials derived from this compound. The magnification capabilities of SEM allow for the examination of features from the micrometer down to the nanometer scale, providing a comprehensive view of the material's surface architecture.

Emerging Research Directions and Future Prospects of 4 Methoxythiophen 2 Yl Boronic Acid in Chemical Science

Design of Next-Generation Thiophene (B33073) Boronic Acid Building Blocks and Monomers

The strategic design of novel monomers and building blocks is central to the advancement of materials science, particularly in the realm of organic electronics and functional polymers. (4-Methoxythiophen-2-yl)boronic acid serves as a foundational scaffold for the development of next-generation thiophene-based materials. Researchers are actively exploring modifications to this core structure to impart enhanced properties and functionalities.

A key area of development is the synthesis of more complex thiophene-boronic acid derivatives to be used as monomers in polymerization reactions like Suzuki polycondensation. researchgate.netrsc.org For instance, the creation of bis(boronic acid) or bis(boronic ester) derivatives of methoxy-functionalized thiophenes allows for their use in step-growth polymerization to produce well-defined conjugated polymers. researchgate.net The design of these monomers often focuses on achieving high regioregularity in the resulting polymers, which is crucial for optimizing electronic properties such as charge carrier mobility. rsc.org

Furthermore, the introduction of additional functional groups onto the thiophene ring is a powerful strategy for creating "smart" materials. For example, the incorporation of azido-functionalized side chains onto thiophene monomers creates polymers that can be cross-linked, enhancing their thermal stability and solvent resistance, which is vital for applications in organic field-effect transistors. researchgate.net Similarly, the design of thiophene trimers, where a central thiophene unit can be functionalized, allows for the creation of materials that can polymerize in vivo for bioelectronic applications. acs.org The methoxy (B1213986) group in this compound can influence the electronic nature and solubility of these next-generation monomers, making it a valuable component in their design. The development of new synthetic protocols to access these increasingly complex thienylboranes is a critical aspect of this research, enabling their integration into larger conjugated systems. rsc.org

Interactive Table: Examples of Next-Generation Thiophene-Based Monomers and their Design Features.

| Monomer Type | Design Feature | Targeted Application | Reference |

|---|---|---|---|

| Thiophene bis(boronic ester) | Enables Suzuki polycondensation | Conjugated polymers for electronics | researchgate.net |

| Azido-functionalized thiophene | UV-crosslinkable side chains | Stable organic field-effect transistors | researchgate.net |

| Thiophene-based trimers | Enzymatic polymerization in vivo | Bioelectronics | acs.org |

Innovations in Sustainable Synthesis and Green Chemistry Methodologies

The chemical industry is undergoing a paradigm shift towards more sustainable and environmentally benign manufacturing processes. The synthesis of this compound and its subsequent use in cross-coupling reactions are prime candidates for the application of green chemistry principles.

A major focus of innovation lies in the development of greener methods for the Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis that heavily utilizes boronic acids. rsc.orgmdpi.com Traditional methods often rely on palladium catalysts and environmentally harmful organic solvents. researchgate.net Research is now directed towards using eco-friendly media, such as water or aqueous n-butanol, which is particularly suitable for boronic acids due to their stability in aqueous conditions. unito.itacs.org The use of recyclable catalysts, including palladium nanoparticles or catalysts based on more abundant and less toxic metals like nickel and copper, is also a key strategy to reduce the environmental impact. mdpi.commdpi.com

Moreover, energy efficiency is being addressed through the use of alternative energy sources like microwaves and ultrasound to drive the synthesis and coupling reactions. unito.itmdpi.com Microwave-assisted synthesis, for instance, has been shown to enable rapid, solvent-free coupling of thienyl boronic acids, significantly reducing reaction times and waste. acs.org The development of direct borylation methods that avoid the use of harsh organometallic reagents represents another significant step forward. organic-chemistry.orgacs.org These methods aim to synthesize arylboronic acids, including thiophene derivatives, more directly and with a better atom economy.

Interactive Table: Green Chemistry Approaches for Thiophene Boronic Acid Synthesis and Utilization.

| Green Chemistry Principle | Innovation | Benefit | Reference |

|---|---|---|---|

| Safer Solvents | Use of water or aqueous alcohols in Suzuki coupling | Reduced toxicity and environmental impact | unito.itacs.org |

| Catalyst Efficiency | Development of recyclable nickel or copper catalysts | Lower cost, reduced heavy metal waste | mdpi.commdpi.com |

| Energy Efficiency | Microwave-assisted, solvent-free synthesis | Faster reactions, less energy consumption, reduced waste | acs.org |

| Atom Economy | Direct C-H borylation of thiophenes | Fewer synthetic steps, less reagent waste | organic-chemistry.org |

Rational Design and Tunability for Specific Chemical and Material Functions

The true power of this compound as a building block lies in the ability to rationally design and tune its structure to achieve specific functions in the final material or molecule. The interplay between the electron-donating methoxy group, the versatile boronic acid moiety, and the thiophene ring's π-conjugated system allows for fine-tuning of electronic, optical, and biological properties.

In materials science, this rational design approach is being used to create novel organic semiconductors. By strategically placing electron-donating groups like methoxy on the thiophene backbone, chemists can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymers. researchgate.net This tuning is critical for applications in organic photovoltaics and light-emitting diodes, where energy level alignment is key to device performance. mdpi.comresearchgate.net Side-chain engineering on thiophene-based polymers allows for further tuning of properties like solubility, morphology, and intermolecular interactions, which are all crucial for efficient charge transport. mdpi.com

In the biomedical field, the unique properties of the boronic acid group are exploited. Boronic acids are known to interact with diols, a common structural motif in sugars. This property is being harnessed to design stimuli-responsive materials, such as layer-by-layer assemblies that can release drugs like insulin (B600854) in response to glucose levels. mdpi.com The rational design of thiophene-based thin films allows for the tuning of surface properties to control cell adhesion and create platforms for controlled drug release. nih.gov Computational modeling plays an increasingly important role in this rational design process, allowing researchers to predict the electronic and structural properties of new thiophene derivatives before their synthesis, accelerating the discovery of high-performance materials. researchgate.netnih.gov

Interactive Table: Examples of Rational Design and Tunability.

| Application Area | Property Tuned | Design Strategy | Desired Function | Reference |

|---|---|---|---|---|

| Organic Solar Cells | HOMO/LUMO energy levels | Attaching electron-donating/withdrawing groups | Optimized power conversion efficiency | mdpi.com |

| Biomedical Films | Surface energy and chemistry | Modifying side chains on thiophene polymers | Controlled cancer cell adhesion and drug release | nih.gov |

| Glucose Sensing | Diol-binding affinity | Incorporating boronic acid into polymer films | Stimuli-responsive drug delivery | mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.